3-Methoxybut-1-ene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

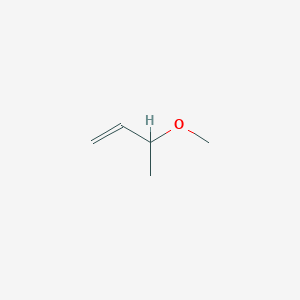

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxybut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-5(2)6-3/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALHZSOXIOUUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338789 | |

| Record name | 3-Methoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-24-5 | |

| Record name | 3-Methoxy-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-methoxybut-1-ene from 1,3-butadiene and methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted synthesis of 3-methoxybut-1-ene, a valuable chemical intermediate, presents unique challenges when starting from bulk feedstocks like 1,3-butadiene and methanol. While the direct acid-catalyzed addition of methanol to 1,3-butadiene is theoretically plausible, the practical realization of this transformation with high selectivity and yield is not well-documented in peer-reviewed literature. This technical guide provides an in-depth analysis of the theoretical reaction pathway, explores the inherent challenges, and proposes a more feasible, alternative multi-step synthesis. This document is intended to serve as a comprehensive resource, offering detailed experimental considerations and methodologies for researchers in organic synthesis and drug development.

The Direct Approach: Theoretical Considerations for Acid-Catalyzed Methoxylation of 1,3-Butadiene

The direct synthesis of this compound from 1,3-butadiene and methanol would theoretically proceed via an acid-catalyzed electrophilic addition. This reaction is expected to follow Markovnikov's rule, where the proton from the acid catalyst adds to the terminal carbon of one of the double bonds, leading to the formation of a more stable secondary allylic carbocation. Subsequent nucleophilic attack by methanol would then yield the desired product.

Proposed Signaling Pathway

The logical progression of this proposed reaction can be visualized as follows:

Caption: Proposed reaction pathway for the acid-catalyzed synthesis of this compound.

Challenges and Selectivity Issues

Despite the theoretical feasibility, the direct acid-catalyzed addition of methanol to 1,3-butadiene is fraught with challenges that likely contribute to the scarcity of published protocols:

-

Polymerization: 1,3-butadiene is highly susceptible to acid-catalyzed polymerization, which would significantly reduce the yield of the desired monomeric ether.

-

Formation of Isomeric Byproducts: The reaction could also lead to the formation of the constitutional isomer, 1-methoxybut-2-ene (crotyl methyl ether), through 1,4-addition. The ratio of 1,2- to 1,4-addition is often difficult to control and is dependent on reaction conditions such as temperature and the nature of the acid catalyst.

-

Telomerization: As evidenced by numerous studies, palladium-catalyzed reactions of butadiene and methanol predominantly yield the telomerization product, 1-methoxy-2,7-octadiene. While not an acid-catalyzed process, this highlights the propensity of butadiene to undergo dimerization and oligomerization in the presence of catalysts.

Due to these significant challenges, a direct and selective synthesis of this compound from 1,3-butadiene and methanol remains an elusive goal in practical organic synthesis.

An Alternative and More Feasible Synthetic Approach

Given the limitations of the direct approach, a more practical and controllable synthesis of this compound can be achieved through a multi-step sequence starting from a C4 precursor that can be readily derived from 1,3-butadiene. A plausible route involves the selective hydrochlorination of 1,3-butadiene to form 3-chloro-1-butene, followed by a nucleophilic substitution with sodium methoxide.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for this alternative synthesis.

Caption: Proposed experimental workflow for the alternative synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-1-butene from 1,3-Butadiene

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a dry-ice condenser is required. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and at low temperature to minimize polymerization and the formation of 1,4-adducts.

-

Procedure:

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense a known amount of 1,3-butadiene into the flask.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained below -70 °C.

-

The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

-

Once the reaction is complete, the excess HCl is removed by purging with nitrogen.

-

-

Purification: The crude product is carefully distilled at reduced pressure to yield pure 3-chloro-1-butene.

Step 2: Synthesis of this compound from 3-Chloro-1-butene

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled. The reaction should be conducted under an inert atmosphere.

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to anhydrous methanol under cooling.

-

Add the freshly distilled 3-chloro-1-butene dropwise to the stirred sodium methoxide solution at room temperature.

-

After the addition is complete, the reaction mixture is gently refluxed for several hours. The progress of the reaction can be monitored by GC.

-

Upon completion, the reaction mixture is cooled to room temperature and the precipitated sodium chloride is removed by filtration.

-

-

Purification: The methanol is removed from the filtrate by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.

Expected Data and Characterization

The following table summarizes the expected physical and spectroscopic data for the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected ¹H NMR Signals (δ, ppm) |

| 3-Chloro-1-butene | C₄H₇Cl | 90.55 | 63-65 | ~5.9 (m, 1H), ~5.2 (m, 2H), ~4.5 (q, 1H), ~1.6 (d, 3H) |

| This compound | C₅H₁₀O | 86.13 | 69-71 | ~5.7 (m, 1H), ~5.1 (m, 2H), ~3.8 (q, 1H), 3.2 (s, 3H), ~1.2 (d, 3H) |

Conclusion

The direct synthesis of this compound from 1,3-butadiene and methanol, while mechanistically conceivable, is hampered by significant practical challenges, primarily the propensity of butadiene to undergo polymerization and the lack of regioselectivity. A more reliable and controllable synthetic strategy involves a two-step process: the low-temperature hydrochlorination of 1,3-butadiene to yield 3-chloro-1-butene, followed by nucleophilic substitution with sodium methoxide. This alternative route offers a clearer path to the target molecule with potentially higher yields and purity. The experimental protocols and data provided in this guide offer a solid foundation for researchers aiming to synthesize this compound for applications in drug discovery and development. Further optimization of reaction conditions for both steps may be necessary to maximize yield and purity based on specific laboratory capabilities and requirements.

physical and chemical properties of 3-methoxybut-1-ene

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxybut-1-ene

Introduction

This compound, an unsaturated ether, presents a versatile molecular scaffold for organic synthesis. Its unique combination of a methoxy group and a terminal double bond makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. This document provides a comprehensive overview of the known , intended for researchers, scientists, and professionals in drug development.

Physical Properties

The physical characteristics of this compound have been determined through various analytical techniques. A summary of these properties is presented in the table below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₁₀O[1][2] |

| Molecular Weight | 86.1323 g/mol [1][2] |

| Boiling Point | 56.3 °C at 760 mmHg[1] |

| Density | 0.762 g/cm³[1] |

| Refractive Index | 1.388[1] |

| Vapor Pressure | 241 mmHg at 25°C[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.20730[1] |

| Polar Surface Area (PSA) | 9.23 Ų[1] |

Chemical Properties and Reactivity

This compound's chemical behavior is largely dictated by the presence of the electron-rich double bond and the adjacent methoxy group, classifying it as an enol ether. This structural feature enhances its reactivity towards electrophiles.[3]

Key aspects of its chemical reactivity include:

-

Electrophilic Addition: The double bond is susceptible to attack by electrophiles. For instance, in the presence of a Brønsted acid, protonation of the double bond is expected to form a resonance-stabilized secondary carbocation, which can then be intercepted by a nucleophile.[3]

-

Cycloaddition Reactions: As an electron-rich alkene, this compound is a potential candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as the diene component.[3]

-

Precursor for Complex Molecules: Its bifunctional nature, possessing both an alkene and an ether, makes it a useful building block for the synthesis of more elaborate molecular architectures.[3]

Experimental Protocols

Synthesis of this compound via Catalytic Hydroalkoxylation

A documented method for the synthesis of this compound involves the catalytic hydroalkoxylation of 1,3-butadiene with methanol.[3]

-

Reactants: 1,3-butadiene and methanol.[3]

-

Catalyst: Rhodium-based catalyst, such as RhCl₃ supported on silica (RhCl₃/SiO₂).[3]

-

Solvent: meta-Xylene.[3]

-

Reaction Conditions: The reaction is typically carried out in a high-pressure reactor at a temperature of 100°C and a pressure of 5 atm for 1 hour.[3]

-

Purification: The resulting this compound is recovered from the reaction mixture by distillation.[3]

Determination of Physical Properties: General Methodologies

While specific experimental details for the determination of all physical properties of this compound are not extensively documented in readily available literature, standard laboratory procedures would be employed:

-

Boiling Point: The boiling point can be determined by distillation at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.

-

Refractive Index: A refractometer is used to measure the refractive index of the liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the substance.

Visualizations

The following diagram illustrates the synthesis of this compound.

Caption: Synthesis of this compound from 1,3-butadiene and methanol.

References

An In-depth Technical Guide to 3-methoxybut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-methoxybut-1-ene, including its structure, IUPAC nomenclature, physicochemical properties, and a key synthesis protocol. This information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Structure and IUPAC Name

This compound is an unsaturated ether. Its structure consists of a four-carbon butene backbone with a double bond at the first carbon position (between C1 and C2). A methoxy group (-OCH₃) is attached to the third carbon atom.

The IUPAC name for this compound is This compound . This name is derived following the systematic rules of chemical nomenclature, which prioritize the principal functional group and the longest carbon chain. Synonyms for this compound include 1-Butene, 3-methoxy- and 2-Methoxy-3-butene[1].

Below is a diagram illustrating the logical process for determining the IUPAC name of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and for computational modeling.

| Property | Value |

| Molecular Formula | C₅H₁₀O[1] |

| Molecular Weight | 86.13 g/mol [1] |

| CAS Number | 17351-24-5 |

| Density | 0.762 g/cm³[1] |

| Boiling Point | 56.3 °C at 760 mmHg[1] |

| Vapor Pressure | 241 mmHg at 25 °C[1] |

| Index of Refraction | 1.388[1] |

Synthesis Protocol

A known method for the synthesis of this compound is through the catalytic hydroalkoxylation of 1,3-butadiene with methanol.[2] This reaction is facilitated by a rhodium-based catalyst.[2]

Experimental Workflow for the Synthesis of this compound

Reactivity and Potential Applications

As an enol ether, this compound is expected to be a versatile intermediate in organic synthesis. The electron-rich double bond makes it susceptible to electrophilic attack and allows it to participate in various cycloaddition reactions, such as the Diels-Alder reaction.[2]

While specific applications of this compound in drug development are not extensively documented in readily available literature, its structural motifs are present in more complex molecules used in the synthesis of pharmaceuticals and natural products.[2] Its potential as a building block for creating stereocenters and for carbon-carbon bond formation makes it a compound of interest for synthetic chemists in the pharmaceutical industry. Further research into the reactivity and applications of this compound could unveil novel synthetic pathways for the development of new chemical entities.

References

spectroscopic data for 3-methoxybut-1-ene (NMR, IR, Mass Spec)

This guide provides a detailed overview of the spectroscopic data for 3-methoxybut-1-ene, targeting researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible, complete experimental spectra for this compound, this guide presents a combination of predicted data, data from analogous compounds, and general experimental protocols.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₅H₁₀O Molecular Weight: 86.13 g/mol CAS Number: 17351-24-5

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

As of late 2025, a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible. However, based on the structure, a predicted spectrum would show signals in the following regions:

-

~5.0-6.0 ppm: A multiplet corresponding to the vinyl protons (-CH=CH₂).

-

~3.5-4.0 ppm: A multiplet for the proton on the carbon bearing the methoxy group (-CH(OCH₃)-).

-

~3.3 ppm: A singlet for the methoxy group protons (-OCH₃).

-

~1.2 ppm: A doublet for the terminal methyl group protons (-CH₃).

¹³C NMR (Carbon NMR):

Similarly, a complete, experimentally verified ¹³C NMR spectrum is not readily found in public databases. Predicted chemical shifts are as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| =CH₂ | ~114 |

| -CH= | ~142 |

| -CH(OCH₃)- | ~78 |

| -OCH₃ | ~56 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| =C-H (vinyl) | Stretching | ~3080 |

| C-H (alkane) | Stretching | ~2960 |

| C=C (alkene) | Stretching | ~1640 |

| C-O (ether) | Stretching | ~1100 |

| =C-H (vinyl) | Out-of-plane bend | ~990 and ~910 |

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and contains complex vibrations unique to the molecule[1].

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not available, the expected fragmentation pattern can be inferred. The molecular ion peak (M⁺) would be observed at an m/z of 86. Common fragmentation pathways for ethers and alkenes would likely involve the loss of a methyl group (m/z 71), a methoxy group (m/z 55), and cleavage of the C-C bond adjacent to the ether oxygen.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired using a standard NMR spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

Infrared (IR) Spectroscopy

For a volatile liquid like this compound, the IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer's sample holder. An alternative method for volatile liquids is to use a gas-phase IR cell.

Mass Spectrometry (MS)

Mass spectra are most commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the expected connectivity in the ¹H NMR spectrum of this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Predicted ¹H NMR spin-spin coupling relationships for this compound.

References

Solubility Profile of 3-methoxybut-1-ene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxybut-1-ene, a valuable reagent and building block in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document leverages established principles of chemical solubility and miscibility of analogous ether compounds to provide a reliable guide for laboratory applications. The guide includes predicted miscibility in a range of common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is an unsaturated ether with applications in various areas of organic chemistry, including as a precursor in the synthesis of complex molecules and as a monomer in polymerization reactions. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development. Ethers are generally recognized for their excellent solvent properties for a wide range of organic compounds.[1][2] This guide consolidates the expected solubility behavior of this compound based on the general properties of ethers and the principle of "like dissolves like."

Predicted Solubility of this compound

Based on its chemical structure—a small, relatively nonpolar molecule with an ether linkage—this compound is expected to be miscible with a wide array of common organic solvents.[2][3] The presence of the ether oxygen atom provides a site for weak hydrogen bonding, which may impart partial solubility in some polar solvents. However, the dominant hydrocarbon character of the molecule suggests a higher affinity for nonpolar to moderately polar organic solvents.

The following table summarizes the predicted miscibility of this compound in various classes of organic solvents. This information is inferred from the known solubility of similar ethers and general principles of solubility.

Table 1: Predicted Miscibility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Miscibility with this compound | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like" principle; both are nonpolar hydrocarbons. |

| Aromatics | Toluene, Benzene, Xylene | Miscible | Similar nonpolar character and van der Waals forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Miscible | Both are ethers, ensuring strong intermolecular compatibility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | This compound is expected to be soluble in these moderately polar aprotic solvents. |

| Esters | Ethyl acetate | Miscible | Both are moderately polar aprotic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Similar polarity and dipole-dipole interactions. |

| Alcohols | Ethanol, Methanol, Isopropanol | Miscible | The ether oxygen can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. |

Experimental Protocol for Solubility Determination

For precise quantitative determination of the solubility of this compound, a standardized experimental protocol is essential. Given its volatile nature, Gas Chromatography (GC) is a highly suitable analytical technique.[4][5][6][7]

Objective:

To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Internal standard (a non-reactive volatile compound with a distinct GC retention time, e.g., undecane)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent of a known high concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

To each standard solution, add a precise amount of the internal standard.

-

-

Calibration Curve Generation:

-

Inject a fixed volume of each standard solution into the GC-FID system.

-

Record the peak areas for both this compound and the internal standard.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each concentration.

-

Plot a calibration curve of the peak area ratio versus the concentration of this compound.

-

-

Preparation of Saturated Solution:

-

In a sealed vial, add an excess amount of this compound to a known volume of the solvent at a constant, controlled temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the solution to stand undisturbed for a period to allow any undissolved solute to settle.

-

-

Analysis of Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant from the saturated solution.

-

Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Add the same precise amount of the internal standard as used in the calibration standards.

-

Inject the prepared sample into the GC-FID.

-

-

Data Analysis:

-

Determine the peak area ratio of this compound to the internal standard from the chromatogram of the sample.

-

Using the equation of the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of this compound in the original saturated solution. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dem.ri.gov [dem.ri.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Reactivity Profile of 3-Methoxybut-1-ene with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybut-1-ene, an enol ether, presents a versatile platform for synthetic organic chemistry. Its electron-rich double bond, influenced by the electron-donating methoxy group, dictates its reactivity towards a variety of electrophiles. This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on key electrophilic addition reactions. It details the underlying mechanisms, regiochemical and stereochemical outcomes, and provides available quantitative data and experimental insights. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the strategic application of this compound in the construction of complex molecular architectures.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of electronic and steric effects. The oxygen atom of the methoxy group, through resonance, donates electron density to the double bond, making it highly nucleophilic and susceptible to electrophilic attack. This enhanced nucleophilicity also directs the regioselectivity of the addition, leading to the formation of a resonance-stabilized carbocation intermediate.

Electrophilic Addition: General Mechanism

The general mechanism for the electrophilic addition to this compound proceeds through a two-step pathway:

-

Electrophilic Attack: The π-electrons of the double bond attack an electrophile (E+), leading to the formation of a carbocation intermediate. The position of the electrophile's attachment is directed by the need to form the most stable carbocation.

-

Nucleophilic Capture: A nucleophile (Nu-) then attacks the carbocation, resulting in the final addition product.

The regioselectivity of this reaction is predicted by Markovnikov's Rule . The electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more substituted, and therefore more stable, carbocation. In the case of this compound, the initial protonation is expected to occur at the terminal carbon (C1), generating a secondary carbocation at C2 that is further stabilized by the adjacent oxygen atom through resonance.

Reactions with Key Electrophiles

Hydrohalogenation (Addition of H-X)

The reaction of this compound with hydrogen halides (e.g., HBr, HCl) is a classic example of an electrophilic addition that follows Markovnikov's rule.

Mechanism:

The reaction is initiated by the protonation of the double bond at the C1 position, forming a resonance-stabilized secondary carbocation at C2. The halide ion then acts as a nucleophile, attacking the carbocation to yield the final product.

Regioselectivity:

The addition is highly regioselective, with the halogen atom adding to the more substituted carbon (C2).

Products:

The major product is the 2-halo-3-methoxybutane.

Experimental Data Summary

| Electrophile | Reagent | Product(s) | Yield (%) | Regioselectivity | Reference |

| HBr | HBr in acetic acid | 2-Bromo-3-methoxybutane | Data not available | Markovnikov | Inferred from general principles |

Experimental Protocol: General Procedure for Hydrobromination of an Enol Ether

-

Dissolve the enol ether (1 equivalent) in a suitable inert solvent (e.g., diethyl ether, dichloromethane) at a low temperature (e.g., 0 °C).

-

Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Reaction Pathway Diagram

Caption: Hydrohalogenation of this compound.

Acid-Catalyzed Hydration (Addition of H₂O)

In the presence of a strong acid catalyst (e.g., H₂SO₄), this compound undergoes hydration to form an alcohol. This reaction also adheres to Markovnikov's rule.

Mechanism:

The mechanism is analogous to hydrohalogenation. Protonation of the alkene at C1 generates the resonance-stabilized carbocation at C2. A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion yields the final alcohol product.

Regioselectivity:

The hydroxyl group adds to the more substituted carbon (C2).

Products:

The major product is 3-methoxybutan-2-ol.

Experimental Data Summary

| Electrophile | Reagent | Product(s) | Yield (%) | Regioselectivity | Reference |

| H₂O | H₂O, H₂SO₄ (cat.) | 3-Methoxybutan-2-ol | Data not available | Markovnikov | Inferred from general principles |

Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of an Alkene

-

To a stirred solution of the alkene in a mixture of water and a co-solvent like tetrahydrofuran (THF), add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture under reflux and monitor its progress using TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting alcohol by distillation or column chromatography.

Reaction Pathway Diagram

Caption: Acid-catalyzed hydration of this compound.

Halogenation (Addition of X₂)

The reaction of this compound with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds via a different mechanism involving a cyclic halonium ion intermediate.

Mechanism:

The alkene attacks the halogen molecule, displacing a halide ion and forming a bridged halonium ion. The remaining halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bridge (anti-addition). Due to the electronic influence of the methoxy group, the attack of the nucleophile is expected to occur at the more substituted carbon (C2).

Stereochemistry:

The reaction proceeds with anti-stereochemistry, meaning the two halogen atoms add to opposite faces of the original double bond.

Products:

The product is a vicinal dihalide, specifically 1,2-dihalo-3-methoxybutane.

Experimental Data Summary

| Electrophile | Reagent | Product(s) | Yield (%) | Stereochemistry | Reference |

| Br₂ | Br₂ in CCl₄ | 1,2-Dibromo-3-methoxybutane | Data not available | Anti-addition | Inferred from general principles |

Experimental Protocol: General Procedure for Bromination of an Alkene

-

Dissolve the alkene (1 equivalent) in an inert solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete, if any excess bromine remains, it can be quenched by adding a few drops of a saturated sodium thiosulfate solution.

-

Wash the organic layer with water and brine, and then dry it over anhydrous calcium chloride.

-

Evaporate the solvent to obtain the crude dihalide, which can be purified by recrystallization or distillation.

Commercial Availability and Synthesis of 3-Methoxybut-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthesis of 3-methoxybut-1-ene (CAS No. 17351-24-5). This document is intended for researchers, scientists, and professionals in the field of drug development who require this chemical intermediate for their work.

Commercial Suppliers and Availability

Our investigation indicates that this compound is not a readily available, off-the-shelf chemical from major international suppliers. However, it is listed by several companies, primarily based in China, that likely offer it on a custom synthesis or made-to-order basis. Researchers interested in acquiring this compound should contact these potential suppliers directly to inquire about availability, lead times, purity, and pricing.

Below is a summary of potential commercial suppliers for this compound.

| Company | Location | Contact Information/Notes |

| Yantai Sheng Kai Lun Biological Products Co., Ltd. | China | Lists this compound in their product catalog. Direct inquiry is recommended. |

| Guangzhou Heyi Pharmaceutical Technology Co., Ltd. | China | Lists the CAS number for this compound, suggesting potential for custom synthesis. Direct inquiry is necessary. |

| Benchchem | United States | States they offer "qualified products" for this compound and advises to "inquire us for more detail".[1] |

Synthesis of this compound

The primary synthetic route to this compound is the catalytic hydroalkoxylation of 1,3-butadiene with methanol. This method offers an efficient pathway to the desired product.

Experimental Protocol: Catalytic Hydroalkoxylation of 1,3-Butadiene with Methanol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in readily available literature during the search, a general procedure based on similar reactions is outlined below. This protocol should be adapted and optimized by qualified personnel.

Materials:

-

1,3-Butadiene

-

Methanol (anhydrous)

-

Rhodium-based catalyst (e.g., RhCl₃ on a solid support like SiO₂)

-

Anhydrous, inert solvent (e.g., meta-xylene)

-

High-pressure reactor

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with the rhodium-based catalyst and the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: Anhydrous methanol is added to the reactor. Subsequently, a measured amount of 1,3-butadiene is carefully introduced into the sealed reactor.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 100°C) and pressurized (e.g., 5 atm). The reaction mixture is stirred vigorously for a set period (e.g., 1 hour).

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

-

Purification: The resulting solution is subjected to distillation to separate the product, this compound, from the solvent and any unreacted starting materials. The purity of the collected fractions should be assessed by appropriate analytical methods (e.g., GC-MS, NMR).

Visualizations

Synthesis Pathway of this compound

References

A Technical Guide to the Theoretical Calculation of Frontier Molecular Orbitals of 3-Methoxybut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and computational workflow for determining the frontier molecular orbitals (FMOs) of 3-methoxybut-1-ene. Understanding the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity, electronic properties, and potential as a dienophile in cycloaddition reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Data Presentation

| Parameter | Energy (eV) | Energy (Hartrees) |

| Highest Occupied Molecular Orbital (HOMO) | Calculated Value | Calculated Value |

| Lowest Unoccupied Molecular Orbital (LUMO) | Calculated Value | Calculated Value |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value | Calculated Value |

Experimental and Computational Protocols

This section outlines a detailed methodology for performing theoretical calculations to determine the frontier molecular orbitals of this compound.

Molecular Structure Preparation

The first step is to create an initial 3D structure of the this compound molecule. This can be achieved using molecular building software such as Avogadro, ChemDraw, or GaussView. It is important to ensure the correct connectivity and a reasonable initial geometry.

Geometry Optimization

Before calculating the molecular orbitals, it is essential to find the lowest energy conformation of the molecule. This process, known as geometry optimization, ensures that the subsequent single-point energy and orbital calculations are performed on the most stable structure.[1][2][3][4][5]

-

Computational Method: A common and reliable method for geometry optimization of organic molecules is Density Functional Theory (DFT).[6] The B3LYP functional is a popular choice that provides a good balance between accuracy and computational cost. Alternatively, ab initio methods like Hartree-Fock (HF) can be used, often as a starting point for more complex calculations.[7][8][9][10][11]

-

Basis Set: A suitable basis set is crucial for accurate calculations. For a molecule like this compound, a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is recommended to provide sufficient flexibility for describing the electronic distribution.[12][13][14][15][16]

-

Software: This calculation can be performed using various quantum chemistry software packages, including Gaussian, GAMESS, NWChem, or ORCA.[17][18][19][20][21][22][23][24][25][26][27][28][29][30]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Single-Point Energy and Molecular Orbital Calculation

Once the geometry is optimized, a single-point energy calculation is performed using the optimized coordinates to obtain the molecular orbitals and their corresponding energies.

-

Method and Basis Set: It is advisable to use the same level of theory (e.g., B3LYP/6-311+G(d,p)) as in the geometry optimization to ensure consistency.

-

Output: The primary output of this calculation will be a list of molecular orbitals and their energies. The HOMO will be the occupied orbital with the highest energy, and the LUMO will be the unoccupied orbital with the lowest energy.

Visualization of Frontier Molecular Orbitals

Visualizing the HOMO and LUMO provides qualitative insights into the molecule's reactivity. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

-

Software: Visualization software such as GaussView, Avogadro, VMD, or wxMacMolPlt can be used to generate and display the 3D shapes of the molecular orbitals from the output files (e.g., .chk, .fchk, or .cube files) of the quantum chemistry calculation.[31][32][33][34][35]

-

Interpretation: For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond, indicating its nucleophilic character. The LUMO will show where the molecule is most likely to accept electrons.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the theoretical calculation of frontier molecular orbitals.

Caption: Workflow for Frontier Molecular Orbital Analysis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 13. Molecular Modeling Basics: A brief introduction to basis sets [molecularmodelingbasics.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. wsf.uni-rostock.de [wsf.uni-rostock.de]

- 17. Functionalities - NWChem [nwchemgit.github.io]

- 18. NWChem [nwchemgit.github.io]

- 19. NWChem - SAS User Documentation [userdocs.hpc.sav.sk]

- 20. NWChem - MSU HPCC User Documentation [docs.icer.msu.edu]

- 21. Main Page - NWChem [nwchem-sw.org]

- 22. nsc.riken.jp [nsc.riken.jp]

- 23. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]

- 24. chemistwizards.com [chemistwizards.com]

- 25. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 26. m.youtube.com [m.youtube.com]

- 27. youtube.com [youtube.com]

- 28. youtube.com [youtube.com]

- 29. Reddit - The heart of the internet [reddit.com]

- 30. prakashastraltech.wordpress.com [prakashastraltech.wordpress.com]

- 31. youtube.com [youtube.com]

- 32. youtube.com [youtube.com]

- 33. m.youtube.com [m.youtube.com]

- 34. m.youtube.com [m.youtube.com]

- 35. orbitals [cup.uni-muenchen.de]

Methodological & Application

Application Notes and Protocols: 3-Methoxy-1,3-butadiene in Diels-Alder Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The reaction involves a concerted mechanism between a conjugated diene and a dienophile. The use of substituted dienes, such as 3-methoxy-1,3-butadiene, offers significant advantages in controlling the regioselectivity and reactivity of the cycloaddition, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

3-Methoxy-1,3-butadiene is an electron-rich diene due to the electron-donating nature of the methoxy group. This increased nucleophilicity enhances its reactivity towards electron-poor dienophiles, often allowing the reaction to proceed under milder conditions. Furthermore, the methoxy substituent directs the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles, leading to the preferential formation of one constitutional isomer.

Regioselectivity in Diels-Alder Reactions of 3-Methoxy-1,3-butadiene

The regioselectivity of the Diels-Alder reaction between 3-methoxy-1,3-butadiene and an unsymmetrical dienophile can be predicted by considering the electronic effects of the substituents. The electron-donating methoxy group increases the electron density at the C1 and C3 positions of the diene through resonance. This results in a larger orbital coefficient on C1 in the Highest Occupied Molecular Orbital (HOMO) of the diene.

Conversely, an electron-withdrawing group (EWG) on the dienophile makes the β-carbon more electrophilic, resulting in a larger orbital coefficient on this carbon in the Lowest Unoccupied Molecular Orbital (LUMO). The major regioisomer formed is the one that results from the alignment of the atoms with the largest HOMO and LUMO coefficients. For 3-methoxy-1,3-butadiene, this typically leads to the formation of the "ortho" or 1,4-adduct.

This predictable regioselectivity is a key advantage in synthetic planning, allowing for the targeted synthesis of specific isomers.

Quantitative Data for Diels-Alder Reactions of Methoxy-Substituted Dienes

The following table summarizes representative data for Diels-Alder reactions of methoxy-substituted butadienes with various dienophiles, illustrating the conditions and yields.

| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Methoxy-1,3-butadiene | Methyl acrylate | Toluene | 60 | Good | --INVALID-LINK-- |

| 1-Methoxy-1,3-butadiene | Acrylonitrile | Toluene | 60 | Good | --INVALID-LINK-- |

| 1-Methoxy-1,3-butadiene | Methacrolein | Toluene | 60 | Good | --INVALID-LINK--[1] |

| 1-Methoxy-3-trimethylsiloxy-1,3-butadiene | Maleic anhydride | - | 0 - RT | - | --INVALID-LINK--[2] |

Experimental Protocols

General Protocol for the Diels-Alder Reaction of a Methoxy-Substituted Diene with an Activated Dienophile

This protocol is a general guideline based on typical procedures for Diels-Alder reactions involving electron-rich dienes.[3][4]

Materials:

-

Methoxy-substituted diene (e.g., 1-methoxy-1,3-butadiene)

-

Activated dienophile (e.g., maleic anhydride, methyl acrylate)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the activated dienophile (1.0 equivalent).

-

Solvent Addition: Add the anhydrous solvent to dissolve the dienophile.

-

Diene Addition: Add the methoxy-substituted diene (1.0 - 1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the product's properties. A typical workup may involve:

-

Removal of the solvent under reduced pressure.

-

Dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filtering and concentrating the solution to obtain the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired Diels-Alder adduct.

Safety Precautions: Many reagents used in Diels-Alder reactions are flammable and/or toxic. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

References

- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. chemistry-online.com [chemistry-online.com]

Application Notes and Protocols for 3-Methoxybut-1-ene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-methoxybut-1-ene as a versatile precursor in the synthesis of pharmaceutically relevant scaffolds. The protocols focus on a key transformation—the Diels-Alder reaction—to construct a bicyclic intermediate that serves as a core structure in various therapeutic agents, particularly carbocyclic nucleoside analogues with antiviral properties.

Introduction to this compound in Drug Discovery

This compound, an enol ether, is a valuable building block in organic synthesis. Its electron-rich double bond makes it a highly reactive and versatile reagent for constructing complex molecular architectures.[1] In the context of pharmaceutical synthesis, its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, is of particular interest. This reaction allows for the stereocontrolled formation of bicyclic systems, which are common motifs in a wide range of biologically active molecules, including antiviral and anticancer agents.

The methoxy group in this compound can be readily converted to a ketone functionality post-reaction, providing a handle for further synthetic manipulations. This feature enhances its utility as a precursor for introducing diverse functional groups into the target molecule.

Application: Synthesis of a Bicyclic Precursor for Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclohexane ring. This modification often imparts improved metabolic stability and potent biological activity. A key step in the synthesis of many carbocyclic nucleosides is the construction of a functionalized bicyclic intermediate.

Here, we detail a representative application of this compound in the synthesis of a bicyclic lactone, a versatile intermediate for the elaboration into various carbocyclic nucleoside analogues. The logical workflow for this synthetic approach is outlined below.

Caption: Synthetic workflow from this compound to a bicyclic lactone precursor for carbocyclic nucleosides.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a bicyclic lactone intermediate using this compound.

Protocol 1: [4+2] Diels-Alder Cycloaddition of this compound and 2(5H)-Furanone

This protocol describes the stereoselective synthesis of the endo-adduct of the Diels-Alder reaction between this compound and 2(5H)-furanone.

Materials:

-

This compound (freshly distilled)

-

2(5H)-Furanone

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor)

-

Argon or Nitrogen gas

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a dry, argon-purged round-bottom flask, add 2(5H)-furanone (1.0 eq) and a catalytic amount of hydroquinone.

-

Add anhydrous toluene to dissolve the dienophile.

-

Add freshly distilled this compound (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the bicyclic enol ether intermediate.

| Parameter | Value |

| Reactant Ratio | This compound : 2(5H)-Furanone (1.2 : 1.0) |

| Solvent | Toluene |

| Temperature | 110 °C (Reflux) |

| Reaction Time | 18 - 24 hours |

| Typical Yield | 75 - 85% |

| Diastereoselectivity | >95:5 (endo:exo) |

Protocol 2: Hydrolysis of the Bicyclic Enol Ether to the Corresponding Ketone

This protocol details the conversion of the methoxy enol ether to the corresponding ketone functionality.

Materials:

-

Bicyclic enol ether intermediate from Protocol 1

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for extraction and drying

Procedure:

-

Dissolve the bicyclic enol ether (1.0 eq) in acetone.

-

Add 1 M HCl dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude bicyclic ketone. The product is often used in the next step without further purification.

| Parameter | Value |

| Reagent | 1 M Hydrochloric Acid |

| Solvent | Acetone |

| Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 90 - 98% (crude) |

Protocol 3: Baeyer-Villiger Oxidation to the Bicyclic Lactone

This protocol describes the oxidation of the bicyclic ketone to the corresponding bicyclic lactone, a key precursor for carbocyclic nucleosides.

Materials:

-

Bicyclic ketone from Protocol 2

-

Dichloromethane (DCM, anhydrous)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfite (10% aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for reaction, workup, and purification

Procedure:

-

Dissolve the crude bicyclic ketone (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of 10% sodium sulfite solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure bicyclic lactone.

| Parameter | Value |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Typical Yield | 70 - 80% |

Signaling Pathway and Biological Relevance

The synthesized bicyclic lactone is a precursor to carbocyclic nucleoside analogues that can be further elaborated to target viral polymerases. For instance, upon conversion to the corresponding triphosphate, these analogues can act as competitive inhibitors or chain terminators of viral DNA or RNA synthesis, a mechanism of action for many antiviral drugs.

Caption: Mechanism of action of carbocyclic nucleoside analogues as viral polymerase inhibitors.

Conclusion

This compound is a cost-effective and highly useful precursor for the synthesis of complex bicyclic intermediates in pharmaceutical development. The outlined Diels-Alder and subsequent functional group manipulation protocols provide a reliable and scalable route to valuable building blocks for the synthesis of carbocyclic nucleosides and other biologically active molecules. The versatility of the resulting intermediates opens avenues for the creation of diverse compound libraries for drug discovery programs.

References

Application Notes and Protocols for the Polymerization of 3-Methoxybut-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary polymerization techniques applicable to 3-methoxybut-1-ene, a vinyl ether monomer. The content is designed to guide researchers in the synthesis of poly(this compound) and to offer insights into the expected polymer characteristics. Due to the limited availability of direct experimental data for the homopolymerization of this compound in publicly accessible literature, the protocols and data presented here are based on established methods for structurally similar alkyl vinyl ethers. Cationic polymerization is the principal method for the polymerization of vinyl ethers, owing to the electron-rich nature of the double bond which is susceptible to electrophilic attack.

Introduction to Polymerization of Vinyl Ethers

Vinyl ethers, including this compound, are a class of monomers that readily undergo cationic polymerization. This process is initiated by an electrophile that adds to the carbon-carbon double bond, generating a carbocationic intermediate. This reactive species then propagates by adding to subsequent monomer units. The stability of the growing carbocation, which is enhanced by the electron-donating oxygen atom of the ether group, facilitates the polymerization process.

Living or controlled cationic polymerization of vinyl ethers can be achieved under specific conditions, typically involving the use of a mild Lewis acid in conjunction with an initiator and at low temperatures. This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Cationic Polymerization of this compound: A Representative Protocol

This section outlines a general yet detailed protocol for the cationic polymerization of this compound. The specific conditions and expected results are extrapolated from studies on analogous vinyl ethers.

Materials and Reagents

-

Monomer: this compound, purified by distillation over a drying agent (e.g., calcium hydride) to remove inhibitors and moisture.

-

Initiator: 1-(Isobutoxy)ethyl acetate (IBEA) or a similar acetal. Alternatively, an adduct of HCl and a vinyl ether can be used.

-

Lewis Acid (Activator/Co-initiator): Tin tetrachloride (SnCl₄) or Zinc chloride (ZnCl₂), as a solution in a dry, inert solvent.

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂) or toluene.

-

Quenching Agent: Pre-chilled methanol.

-

Atmosphere: High purity nitrogen or argon.

Experimental Setup

All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques to exclude moisture and oxygen, which can terminate the polymerization. Glassware should be flame-dried or oven-dried prior to use.

Polymerization Procedure

-

Solvent and Monomer Addition: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous solvent (e.g., 50 mL of CH₂Cl₂). Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the purified this compound monomer (e.g., 5.0 g, 58 mmol) to the cooled solvent via syringe.

-

Initiator Addition: Add the initiator solution (e.g., IBEA in CH₂Cl₂, calculated to achieve the desired monomer-to-initiator ratio) to the monomer solution and stir for 5 minutes.

-

Initiation of Polymerization: Start the polymerization by the dropwise addition of the Lewis acid solution (e.g., SnCl₄ in CH₂Cl₂) to the stirred monomer/initiator mixture. The amount of Lewis acid should be carefully controlled relative to the initiator concentration.

-

Polymerization: Allow the reaction to proceed at the set temperature for the desired time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by gas chromatography (GC).

-

Termination: Quench the polymerization by adding an excess of pre-chilled methanol (e.g., 10 mL) to the reaction mixture.

-

Polymer Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization

The resulting poly(this compound) can be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Quantitative Data for Cationic Polymerization of a Model Vinyl Ether

The following table presents representative data for the cationic polymerization of isobutyl vinyl ether (IBVE), a commonly studied analog of this compound. These data illustrate the level of control that can be achieved over the polymer's molecular weight and PDI by varying the monomer-to-initiator ratio.

| Entry | Monomer/Initiator Ratio | Monomer Conversion (%) | Mn ( g/mol , Theoretical) | Mn ( g/mol , GPC) | PDI (Mw/Mn) |

| 1 | 50 | >99 | 5,000 | 5,200 | 1.15 |

| 2 | 100 | >99 | 10,000 | 10,500 | 1.12 |

| 3 | 200 | >99 | 20,000 | 21,000 | 1.18 |

| 4 | 400 | >99 | 40,000 | 42,000 | 1.25 |

Note: The theoretical molecular weight is calculated as: Mn (theo) = ([Monomer]/[Initiator]) × (Monomer Molecular Weight) + (Initiator Molecular Weight). The data presented is illustrative and actual results for this compound may vary.

Diagrams

Caption: Workflow for the cationic polymerization of this compound.

Caption: Simplified mechanism of cationic polymerization for a vinyl ether.

Laboratory-Scale Synthesis of 3-Methoxybut-1-ene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 3-methoxybut-1-ene, a valuable alkenyl ether intermediate in organic synthesis. The described method is based on the Williamson ether synthesis, a robust and widely applicable reaction. This protocol outlines the methylation of the secondary allylic alcohol, but-1-en-3-ol, using sodium hydride and methyl iodide. Included are comprehensive experimental procedures, tables of reagents and product characteristics, and detailed characterization data to ensure reproducible results and product verification.

Introduction

Alkenyl ethers, such as this compound, are versatile building blocks in organic chemistry. The presence of both a reactive double bond and an ether linkage allows for a variety of subsequent chemical transformations, making them useful intermediates in the synthesis of more complex molecules, including natural products and pharmaceutical agents. The Williamson ether synthesis is a classic and efficient method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1] This application note details a specific adaptation of this synthesis for the preparation of this compound from a secondary allylic alcohol.

Reaction Scheme

The synthesis of this compound is achieved in a two-step, one-pot procedure. First, the hydroxyl group of but-1-en-3-ol is deprotonated by a strong, non-nucleophilic base, sodium hydride, to form the corresponding alkoxide. The resulting alkoxide then acts as a nucleophile, attacking methyl iodide in an SN2 reaction to yield the desired this compound product.

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| But-1-en-3-ol | C₄H₈O | 72.11 | 7.21 g | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.40 g | Sigma-Aldrich |

| Methyl Iodide | CH₃I | 141.94 | 21.29 g | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Sigma-Aldrich |

| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | 50 mL | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | Fisher Scientific |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

-

Deprotonation: The flask is charged with sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol) and anhydrous tetrahydrofuran (100 mL). The suspension is cooled to 0 °C in an ice-water bath. A solution of but-1-en-3-ol (7.21 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for an additional hour.

-

Methylation: The flask is cooled again to 0 °C, and methyl iodide (21.29 g, 0.15 mol) dissolved in anhydrous THF (50 mL) is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to afford this compound as a colorless liquid.

Figure 2. Experimental workflow for the synthesis of this compound.

Product Characterization

Physical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₀O |

| Molar Mass | 86.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 56.3 °C at 760 mmHg[2] |

| Density | 0.762 g/cm³[2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals: δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 4.05-3.95 (q, J=6.8 Hz, 1H, -CH(OCH₃)-), 3.35 (s, 3H, -OCH₃), 1.25 (d, J=6.8 Hz, 3H, -CH(OCH₃)CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals: δ 141.0 (-CH=CH₂), 114.5 (-CH=CH₂), 78.0 (-CH(OCH₃)-), 56.0 (-OCH₃), 21.0 (-CH(OCH₃)CH₃).

-

IR (neat, cm⁻¹): Expected signals: 3080 (C-H stretch, alkene), 2975, 2930 (C-H stretch, alkane), 1645 (C=C stretch, alkene), 1100 (C-O stretch, ether), 990, 920 (C-H bend, alkene).

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. Handle in an inert atmosphere and away from moisture.

-

Methyl iodide is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Tetrahydrofuran and diethyl ether are highly flammable solvents. Work in a fume hood and avoid open flames or sparks.

This protocol provides a reliable method for the laboratory-scale synthesis of this compound. For further applications and larger-scale synthesis, optimization of reaction conditions may be necessary.

References

Application Notes and Protocols for the Safe Handling and Storage of 3-Methoxybut-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and critical safety information for the handling and storage of 3-methoxybut-1-ene (CAS No. 17351-24-5). Adherence to these protocols is essential to ensure a safe laboratory environment and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a volatile and highly flammable liquid. Its key physical and chemical properties are summarized in the table below. This data is critical for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Reference |

| CAS Number | 17351-24-5 | [1][2] |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1] |

| Boiling Point | 56.3 °C at 760 mmHg | [1][2] |

| Density | 0.762 g/cm³ | [1][2] |

| Flash Point | -26.7 °C (Predicted) | [1] |

| Vapor Pressure | 241 mmHg at 25 °C | [1][2] |

| Refractive Index | 1.388 | [1] |

Hazard Identification and GHS Classification

Potential Hazards:

-

Fire and Explosion: Vapors can form explosive mixtures with air and can travel to a source of ignition and flash back.

-

Health Hazards: Inhalation of high concentrations of vapors may cause respiratory irritation, dizziness, and drowsiness. Direct contact may cause skin and eye irritation. Ingestion is harmful. As with other ethers, prolonged exposure to air and light can lead to the formation of explosive peroxides.

Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn at all times when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If work outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge may be required.

Safe Handling Procedures

4.1. General Handling

-

All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Ground and bond containers and receiving equipment to prevent static electricity buildup during transfers.

-

Use only non-sparking tools.

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

4.2. Dispensing

-

When transferring from a larger container to a smaller one, ensure proper grounding and bonding.

-

Use a funnel to minimize the risk of spills.

-

Perform all dispensing operations within a chemical fume hood.

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep in a designated flammable liquids storage cabinet.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Protect from direct sunlight and heat.

-

Containers should be dated upon receipt and upon opening to monitor for potential peroxide formation.

Experimental Protocols

6.1. General Experimental Setup

The following diagram illustrates a typical workflow for using this compound in a laboratory experiment.

Emergency Procedures

7.1. Spills

-

Small Spills (in a fume hood):

-

Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand).

-

Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Eliminate all ignition sources.

-

If safe to do so, contain the spill to prevent it from spreading.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

7.2. Fire

-

If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide (CO₂), or foam extinguisher.

-

For larger fires, or if you are not comfortable using an extinguisher, evacuate the area immediately and activate the fire alarm.

-

Do not use water to extinguish a fire involving this compound as it is less dense than water and will float, spreading the fire.

7.3. First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-